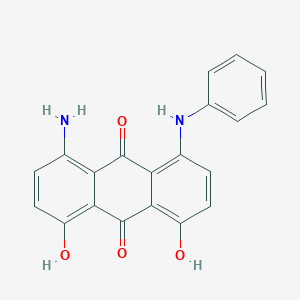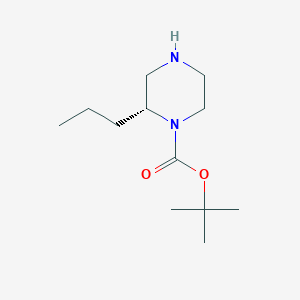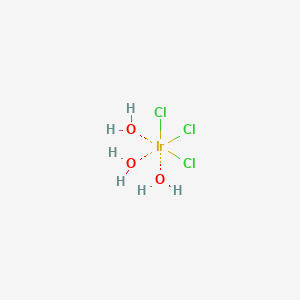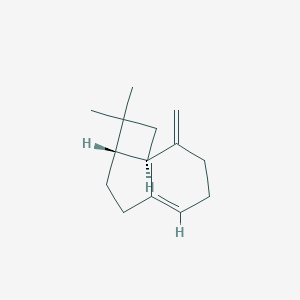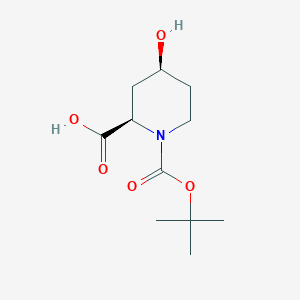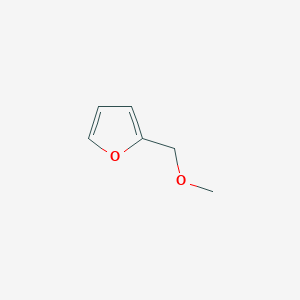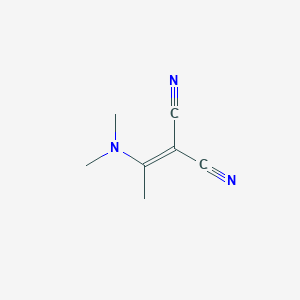
2-(1-(Dimethylamino)ethylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Dimethylamino)ethylidene)malononitrile, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 103-104°C. DCM is a versatile molecule that has various applications in the field of chemistry and biology.
Mechanism Of Action
The mechanism of action of 2-(1-(Dimethylamino)ethylidene)malononitrile is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. 2-(1-(Dimethylamino)ethylidene)malononitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has antiviral activity by inhibiting the replication of RNA viruses.
Biochemical And Physiological Effects
2-(1-(Dimethylamino)ethylidene)malononitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(1-(Dimethylamino)ethylidene)malononitrile can induce cell death in cancer cells, inhibit viral replication, and modulate the immune response. In vivo studies have shown that 2-(1-(Dimethylamino)ethylidene)malononitrile has antitumor activity in animal models of cancer.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(1-(Dimethylamino)ethylidene)malononitrile in lab experiments is its versatility as a building block for the synthesis of complex organic molecules. It is also relatively easy to synthesize and has a high yield. However, 2-(1-(Dimethylamino)ethylidene)malononitrile is toxic and must be handled with care. It is also sensitive to moisture and air, which can affect its stability.
Future Directions
There are several future directions for the research of 2-(1-(Dimethylamino)ethylidene)malononitrile. One area of interest is the development of new synthetic methods for 2-(1-(Dimethylamino)ethylidene)malononitrile and its derivatives. Another area of interest is the investigation of the mechanism of action of 2-(1-(Dimethylamino)ethylidene)malononitrile and its potential as a therapeutic agent for cancer and viral infections. Additionally, the development of new fluorescent dyes and polymers based on 2-(1-(Dimethylamino)ethylidene)malononitrile could have applications in material science and biotechnology. Overall, 2-(1-(Dimethylamino)ethylidene)malononitrile is a promising molecule with a wide range of potential applications in scientific research.
Synthesis Methods
2-(1-(Dimethylamino)ethylidene)malononitrile can be synthesized by the reaction of malononitrile and dimethylformamide dimethyl acetal in the presence of a catalyst such as piperidine. The reaction proceeds via the formation of an imine intermediate, which undergoes a cyclization reaction to form 2-(1-(Dimethylamino)ethylidene)malononitrile. The yield of the reaction can be improved by using a higher temperature and a longer reaction time.
Scientific Research Applications
2-(1-(Dimethylamino)ethylidene)malononitrile has various applications in scientific research, including organic synthesis, material science, and medicinal chemistry. It is commonly used as a building block for the synthesis of complex organic molecules due to its ability to undergo a variety of chemical reactions. 2-(1-(Dimethylamino)ethylidene)malononitrile is also used in the preparation of fluorescent dyes and polymers. In medicinal chemistry, 2-(1-(Dimethylamino)ethylidene)malononitrile has been shown to have anticancer, antiviral, and antibacterial properties.
properties
CAS RN |
14164-26-2 |
|---|---|
Product Name |
2-(1-(Dimethylamino)ethylidene)malononitrile |
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-[1-(dimethylamino)ethylidene]propanedinitrile |
InChI |
InChI=1S/C7H9N3/c1-6(10(2)3)7(4-8)5-9/h1-3H3 |
InChI Key |
DOBZLWPTHVTUCH-UHFFFAOYSA-N |
SMILES |
CC(=C(C#N)C#N)N(C)C |
Canonical SMILES |
CC(=C(C#N)C#N)N(C)C |
synonyms |
2-(1-(DIMETHYLAMINO)ETHYLIDENE)MALONONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






